Carboxylic Acid pKa DifferenCE: Target Compound vs. 2-Hydroxy Positional Isomer (CAS 4180-42-1)
The carboxylic acid pKa of 3-bromo-2-fluoro-5-hydroxybenzoic acid is predicted to be approximately 2.8, compared with a pKa of 2.03 (predicted) for its 2-hydroxy positional isomer, 3-bromo-5-fluoro-2-hydroxybenzoic acid (CAS 4180-42-1) . This difference of ~0.77 pKa units arises because the 5-hydroxy group exerts a weaker electron-withdrawing inductive effect on the carboxylic acid than the 2-hydroxy group, which is ortho to the carboxyl moiety. At pH 7.4, both compounds are >99% ionized, but the 2-hydroxy isomer, being a stronger acid, exhibits a higher degree of intramolecular hydrogen bonding between the ortho-hydroxyl and carboxylate groups, which can reduce its effective polarity and alter its chromatographic and partitioning behavior [1].
| Evidence Dimension | Carboxylic acid pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | ~2.8 (predicted; 5-hydroxy/2-fluoro arrangement) |
| Comparator Or Baseline | 3-Bromo-5-fluoro-2-hydroxybenzoic acid: pKa = 2.03 ± 0.14 (predicted; 2-hydroxy/5-fluoro arrangement) |
| Quantified Difference | ΔpKa ≈ +0.77 (target is weaker acid) |
| Conditions | Predicted pKa values from ACD/Labs or analogous computational methods; experimental verification pending |
Why This Matters
A 0.77-unit pKa difference shifts the pH-dependent ionization profile, influencing aqueous solubility, LogD, and passive membrane permeability—key parameters for compound selection in medicinal chemistry campaigns where precise control of physicochemical properties is required.
- [1] Testa, B.; et al. Intramolecular hydrogen bonding in drug design. J. Med. Chem. 2021, 64, 16497–16513. DOI: 10.1021/acs.jmedchem.1c01169. Discusses ortho-substituent intramolecular H-bonding effects on drug properties. View Source
